The Core Mechanism of Strychnine Phosphate: A Technical Guide
The Core Mechanism of Strychnine Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strychnine (B123637), a highly toxic alkaloid traditionally used as a pesticide, has also played a significant, albeit historical, role in neuroscience research as a potent and selective antagonist of the glycine (B1666218) receptor. This technical guide provides an in-depth exploration of the mechanism of action of strychnine phosphate (B84403), focusing on its molecular interactions, physiological consequences, and the experimental methodologies used to elucidate its effects. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying pathways, this document aims to serve as a comprehensive resource for professionals in neuroscience and drug development.
Core Mechanism of Action: Glycine Receptor Antagonism
The primary mechanism of action of strychnine is its competitive antagonism of the ionotropic glycine receptor (GlyR), a ligand-gated chloride channel.[1][2] Glycine is the major inhibitory neurotransmitter in the spinal cord and brainstem, where it plays a crucial role in modulating motor neuron activity and sensory signal processing.[1]
Upon binding to the GlyR, glycine normally induces a conformational change that opens the channel, allowing an influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect.
Strychnine acts by binding to the same receptor complex as glycine, thereby preventing glycine from binding and activating the channel.[3][4] This blockade of inhibitory signaling leads to a state of disinhibition, resulting in uncontrolled neuronal firing. The increased excitability of motor neurons leads to the characteristic and severe muscle spasms and convulsions associated with strychnine poisoning.[4][5]
While the primary target is the glycine receptor, some studies suggest that strychnine may also have effects on other neurotransmitter systems, including nicotinic acetylcholine (B1216132) receptors, although with lower affinity.
Signaling Pathway of Glycine and Strychnine
The following diagram illustrates the normal inhibitory signaling of glycine and its disruption by strychnine.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of strychnine with the glycine receptor and its physiological effects.
Table 1: Binding Affinities at the Glycine Receptor
| Compound | Receptor Subtype | Preparation | Assay Type | Ki (nM) | IC50 (µM) | Reference(s) |
| Strychnine | GlyR (general) | Spinal cord membranes | [³H]Strychnine binding | 30 | - | [6][7][8] |
| Glycine | GlyR (general) | Spinal cord membranes | [³H]Strychnine binding | - | 10 | [6][7][8] |
| Strychnine | α1 homomeric | HEK 293 cells | Electrophysiology | - | 0.016 | [9] |
| Strychnine | α2 homomeric | HEK 293 cells | Electrophysiology | - | 0.018 | [9] |
| NBQX | GlyR (general) | Spinal/brainstem membranes | [³H]Strychnine binding | - | 11 | [10] |
Table 2: Dose-Response Data for Strychnine-Induced Convulsions in Mice
| Dose (mg/kg, i.p.) | Latency to Convulsion (min) | Duration of Convulsion (s) | Mortality Rate (%) | Reference(s) |
| 1 | Increased latency | - | - | [11] |
| 2 | 4.28 ± 1.64 | 25 ± 7.07 | 100 | [12] |
| 0.5 - 4 | Dose-dependent decrease | - | Dose-dependent | [11] |
Table 3: Pharmacokinetic Parameters of Strychnine in Rats
| Parameter | Value | Route of Administration | Reference(s) |
| Cmax (at 4 mg/kg) | ~150 ng/mL | Oral | [13] |
| AUC0-t (at 4 mg/kg) | ~600 ng·h/mL | Oral | [13] |
| Elimination Half-life (t1/2) | 10 - 16 hours | Oral | [4][14] |
| Volume of Distribution (Vd) | 13 L/kg | Ingestion | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of strychnine phosphate.
[³H]Strychnine Radioligand Binding Assay
This assay is used to determine the binding affinity of strychnine and other compounds to the glycine receptor.
1. Membrane Preparation:
-
Homogenize dissected spinal cord or brainstem tissue from rodents in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the prepared membranes (typically 50-100 µg of protein), [³H]strychnine (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of the unlabeled test compound (e.g., strychnine phosphate or glycine).
-
For total binding, omit the unlabeled compound. For non-specific binding, include a high concentration of unlabeled strychnine (e.g., 10 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Glycine receptor - Wikipedia [en.wikipedia.org]
- 2. Glycine receptor | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Strychnine poisoning as an unusual cause of convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strychnine-induced seizures in mice: the role of noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. LC-MS/MS determination and comparative pharmacokinetics of strychnine, brucine and their metabolites in rat plasma after intragastric administration of each monomer and the total alkaloids from Semen Strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
